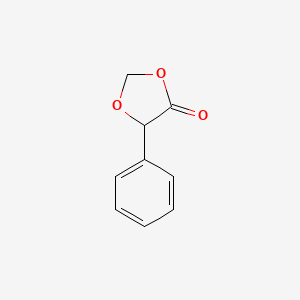
5-Phenyl-1,3-dioxolan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenyl-1,3-dioxolan-4-one is a heterocyclic compound that features a five-membered ring containing two oxygen atoms and one phenyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes .
准备方法
Synthetic Routes and Reaction Conditions
5-Phenyl-1,3-dioxolan-4-one can be synthesized from mandelic acid through a series of reactions. The process typically involves the formation of a chiral intermediate, which undergoes further transformations to yield the desired compound. One common method involves the Michael addition of mandelic acid derivatives to butenolide or nitrostyrene, followed by thermal fragmentation to produce the phenyl ketone .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production .
化学反应分析
Types of Reactions
5-Phenyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Phenyl ketones or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
5-Phenyl-1,3-dioxolan-4-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5-Phenyl-1,3-dioxolan-4-one involves its ability to act as a chiral benzoyl anion equivalent in various reactions. This property allows it to participate in Michael additions and Diels-Alder reactions, leading to the formation of complex chiral molecules. The compound’s reactivity is influenced by the electronic and steric effects of the phenyl group and the oxygen atoms in the ring .
相似化合物的比较
Similar Compounds
5-Methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one: Similar in structure but with a methyl group instead of a hydrogen atom at the 5-position.
4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one: Features two methyl groups at the 4-position, leading to different reactivity and properties.
Uniqueness
5-Phenyl-1,3-dioxolan-4-one is unique due to its specific arrangement of the phenyl group and the oxygen atoms, which imparts distinct reactivity patterns. Its ability to act as a chiral benzoyl anion equivalent makes it particularly valuable in asymmetric synthesis .
属性
CAS 编号 |
27032-85-5 |
|---|---|
分子式 |
C9H8O3 |
分子量 |
164.16 g/mol |
IUPAC 名称 |
5-phenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C9H8O3/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI 键 |
BDVXHBPOBAINOJ-UHFFFAOYSA-N |
规范 SMILES |
C1OC(C(=O)O1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


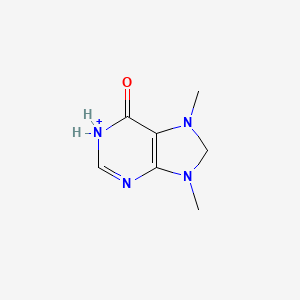
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14693646.png)
stannane](/img/structure/B14693653.png)
![Spiro[1,3-benzoxathiole-2,1'-cyclohexane]](/img/structure/B14693661.png)
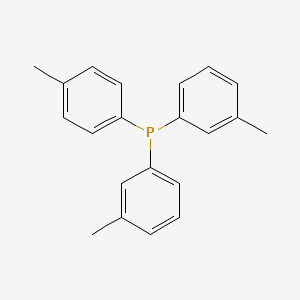
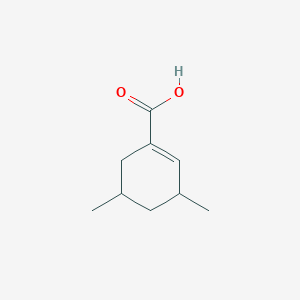
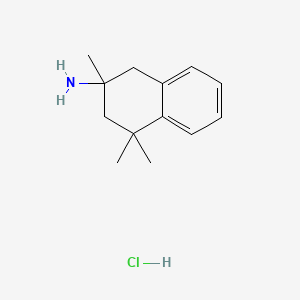
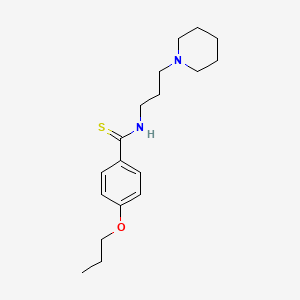
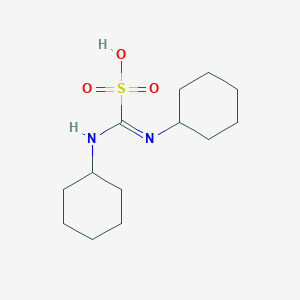
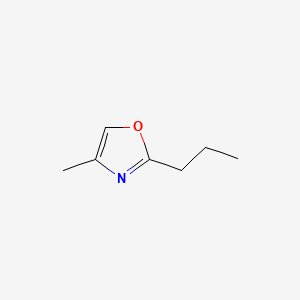
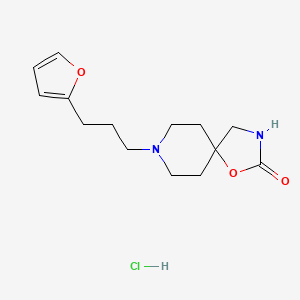
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)

